![molecular formula C10H10F2N2O B2388130 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 851879-26-0](/img/structure/B2388130.png)
1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol
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Overview
Description
Synthesis Analysis
The synthesis of “1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol” involves several steps. The compound has a melting point of 65-67 degrees Celsius . More detailed information about the synthesis process was not found in the search results.Molecular Structure Analysis
The molecular structure of “1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol” consists of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms . The exact structure and arrangement of these atoms were not found in the search results.Chemical Reactions Analysis
The chemical reactions involving “1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol” are complex and involve multiple steps . The fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNi n +1 Ar]. The resulting [Ar–Ni n +2 –CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNi n X .Physical And Chemical Properties Analysis
“1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol” is a powder at room temperature . It has a molecular weight of 212.2 and a melting point of 65-67 degrees Celsius .Scientific Research Applications
- Bond Formation : DFME facilitates X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S. This field has benefited from the development of multiple difluoromethylation reagents .
Selectfluor Reagent
While not directly related to DFME, it’s worth mentioning the Selectfluor reagent. Selectfluor is an electrophilic fluorinating reagent that is safe, nontoxic, and highly reactive. Its applications extend beyond difluoromethylation .
Safety and Hazards
The safety information for “1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-6,10,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOFUIKYLLQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol |
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